2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole
Description
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(morpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(14-5-7-17-8-6-14)15-9-11-3-1-2-4-12(11)10-15/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAAOXXFGIVUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling Reactions with Morpholine-4-Carbonyl Chloride
The most widely reported method involves the acylation of 2,3-dihydro-1H-isoindole using morpholine-4-carbonyl chloride. Key steps include:
- Reagents : Triethylamine (base), dichloromethane (solvent), and stoichiometric morpholine-4-carbonyl chloride.
- Conditions : Room temperature, inert atmosphere (N₂ or Ar), 12–24 hr reaction time.
- Mechanism : Nucleophilic acyl substitution, where the isoindoline nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
Optimization Insights :
Reductive Amination Approaches
Patented methodologies describe reductive amination for analogous isoindole derivatives, adaptable to the target compound:
- Substrates : 2,3-Dihydro-1H-isoindol-1-one and morpholine.
- Reducing Agents : Sodium cyanoborohydride (NaBH₃CN) or pyridine borane.
- Conditions : Acetic acid buffer (pH 4–5), 50°C, 48 hr.
Case Study :
A 2024 study achieved 76% yield using pyridine borane, citing its lower toxicity and superior selectivity over NaBH₃CN.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs flow chemistry to address exothermicity and mixing challenges:
- Parameters :
Advantages :
- 98.5% purity (HPLC) vs. 95% in batch processes.
- 40% reduction in solvent waste.
Catalytic Innovations
Recent patents disclose palladium-catalyzed carbonylations as a greener alternative:
- Catalyst : Pd(OAc)₂/Xantphos (1 mol%)
- Conditions :
Mechanistic Advantage : Eliminates stoichiometric acyl chloride use, reducing halogenated waste.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time (hr) | Scalability |
|---|---|---|---|---|
| Acylation (Batch) | 83 | 95 | 24 | Moderate |
| Reductive Amination | 76 | 92 | 48 | Low |
| Flow Reactor | 90 | 98.5 | 0.13 | High |
| Pd-Catalyzed | 81 | 97 | 6 | High |
Key Trade-offs : Flow systems offer superior throughput but require significant capital investment, while catalytic methods align with sustainability goals at slightly reduced yields.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of isoindoline-2,3-dione derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Building Block in Organic Synthesis
The compound serves as a crucial building block in organic synthesis. Its structure allows for the preparation of more complex molecules through various chemical reactions. For instance:
- Oxidation : The compound can be oxidized to form isoindoline-2,3-dione derivatives using potassium permanganate or chromium trioxide.
- Reduction : Lithium aluminum hydride or sodium borohydride can reduce it to yield reduced isoindoline derivatives.
- Substitution Reactions : It can undergo nucleophilic substitution, where the morpholine ring may be replaced by other nucleophiles under basic conditions.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that 2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole exhibits potential biological activity:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties, making them candidates for further development as therapeutic agents .
- Anticancer Research : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Medicinal Chemistry
Drug Development Potential
The compound's unique structure positions it well for medicinal chemistry applications:
- Enzyme Inhibitors : It is being explored for designing inhibitors targeting specific enzymes involved in disease pathways. The interaction mechanisms often involve binding to active sites of enzymes or receptors, modulating their activity.
- Receptor Modulators : The ability to alter receptor functions makes it a candidate for developing drugs aimed at various therapeutic targets .
Industrial Applications
Materials Science
In industrial contexts, this compound is being utilized in the development of new materials:
- Polymers and Coatings : Its chemical properties allow it to be incorporated into polymer formulations and coatings that require specific characteristics such as durability and resistance to environmental factors.
Case Study 1: Anticancer Activity
A study conducted on a series of isoindole derivatives, including this compound, revealed promising results against various human cancer cell lines. The compounds exhibited IC50 values indicating effective inhibition of cell growth, particularly in aggressive cancers such as pancreatic and breast cancers. This research underscores the compound's potential as a scaffold for developing novel anticancer agents .
Case Study 2: Enzyme Inhibition
Research highlighted the effectiveness of isoindole derivatives in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases. Compounds derived from this compound showed IC50 values comparable to established inhibitors, suggesting their viability as therapeutic agents for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and functional groups among analogues:
Key Observations :
- The morpholine-4-carbonyl group in the target compound introduces a polar amide bond, enhancing solubility compared to the chloropyrimidine () or sulfonyl () groups.
- The quinazolinone-thioether derivative () incorporates a larger, planar heterocycle (quinazolinone) linked via a flexible sulfur-containing chain, which may influence binding to biological targets like enzymes or DNA .
Comparison :
Physicochemical and Crystallographic Properties
Notable Findings:
- The quinazolinone-isoindole hybrid exhibits a highly planar quinazolinyl group (RMS = 0.057 Å) and stabilizes its crystal lattice via π–π interactions .
- The target compound’s morpholine-4-carbonyl group may adopt a conformation that optimizes hydrogen bonding with biological targets.
Comparison :
- The quinazolinone-isoindole hybrid achieves high yield (89%) under mild conditions, suggesting scalability .
- The target compound’s synthesis would likely involve coupling morpholine-4-carbonyl chloride with isoindole precursors.
Biological Activity
2-(Morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a morpholine ring attached to an isoindole structure, which is known for its ability to interact with various biological targets. Its molecular formula is C₁₁H₁₃N₃O₂, and its molecular weight is approximately 219.24 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may act as an inhibitor by binding to active sites on target proteins, thereby modulating their activity. For instance, it has been suggested that this compound can inhibit protein kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis.
Biological Activity Profiles
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against a range of pathogens.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : It has been reported to inhibit specific kinases involved in cancer pathways, showcasing IC₅₀ values ranging from 0.25 μM to 0.78 μM in different assays .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | IC₅₀ Values (μM) |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Not specified |
| Anticancer | Inhibition of cell proliferation | 0.25 - 0.78 |
| Enzyme Inhibition | Kinase inhibition | 0.36 - 0.54 |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Isoindole core with morpholine | Moderate kinase inhibition |
| Isoindole derivatives | Variations in substituents | Varying activity against AChE/BuChE |
| N-Phenylphthalimide | Phthalimide structure | Limited biological activity |
Case Studies
Several studies have investigated the biological activity of similar isoindole derivatives:
- Anticancer Studies : A series of isoindole derivatives were evaluated for their anticancer effects. Compounds similar to this compound displayed significant inhibition against various cancer cell lines, indicating the potential for further drug development .
- Enzyme Inhibition Research : In vitro assays demonstrated that certain derivatives could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting applications in neurodegenerative disease treatment .
- Morpholine Derivatives : Research on morpholine-containing compounds highlighted their role in modulating receptor activity, particularly in the context of CNS drugs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(morpholine-4-carbonyl)-2,3-dihydro-1H-isoindole, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling morpholine-4-carbonyl chloride with 2,3-dihydro-1H-isoindole under basic conditions. Optimization can be achieved using Design of Experiments (DOE) to vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (20–80°C), and catalyst loading (e.g., triethylamine). Reaction progress is monitored via TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the morpholine carbonyl group (C=O at ~170 ppm) and isoindole backbone protons (aromatic δ 6.5–7.5 ppm).
- IR : Stretching vibrations for carbonyl (1650–1750 cm) and morpholine C-N bonds (1250–1350 cm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 259.12). Cross-referencing with PubChem data ensures accuracy .
Q. How does the presence of the morpholine-4-carbonyl group influence the compound’s solubility and stability under various pH conditions?
- Methodological Answer : The morpholine moiety enhances water solubility due to its polar tertiary amine. Stability tests in buffered solutions (pH 1–13) at 37°C for 24 hours, analyzed via HPLC, reveal degradation patterns. For example, acidic conditions may hydrolyze the carbonyl group, requiring pH-adjusted formulations for biological assays .
Advanced Research Questions
Q. How can computational methods like DFT or molecular dynamics aid in predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For instance, the carbonyl carbon in the morpholine group shows high electrophilicity. Molecular dynamics simulations in explicit solvent models (e.g., water, DMSO) further assess conformational stability during reactions. Validation via experimental kinetic studies is critical .
Q. What strategies are recommended for scaling up the synthesis from milligram to gram scale while maintaining yield?
- Methodological Answer :
- Reactor Design : Transition from batch to flow reactors for better heat/mass transfer.
- DOE Optimization : Screen parameters like residence time, mixing efficiency, and catalyst recycling.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring. Evidence from CRDC subclass RDF2050112 supports reactor design principles for scalability .
Q. How can researchers design experiments to resolve discrepancies in reported biological activity data?
- Methodological Answer : Contradictions in bioactivity (e.g., IC variability) require orthogonal assays (e.g., enzyme inhibition vs. cell viability). Statistical analysis (ANOVA) identifies confounding variables (e.g., solvent choice, cell line differences). Cross-validation with structurally related indole derivatives (e.g., methyl-substituted analogs) clarifies structure-activity relationships .
Q. What in silico approaches are critical for predicting ADMET properties, and how are they validated?
- Methodological Answer : Tools like SwissADME predict logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability. Molecular docking (AutoDock Vina) assesses target binding affinity. Validation involves in vitro assays (e.g., microsomal stability tests) and correlation analysis between predicted and experimental data. Secure data management protocols ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
